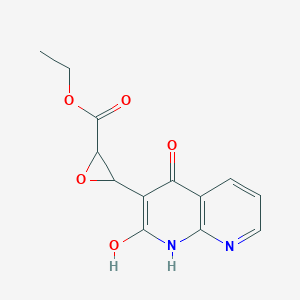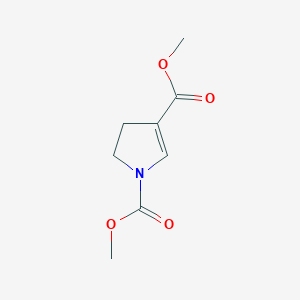
2-Pyrroline-1,3-dicarboxylic acid dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrroline-1,3-dicarboxylic acid dimethyl ester (PDCDME) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PDCDME is a derivative of proline, which is an amino acid that plays a vital role in several physiological processes.
Mecanismo De Acción
2-Pyrroline-1,3-dicarboxylic acid dimethyl ester is thought to exert its effects through the modulation of various signaling pathways in cells. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. This compound has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause cellular damage.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including antioxidant and anti-inflammatory activity. This compound has also been shown to improve mitochondrial function and reduce oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Pyrroline-1,3-dicarboxylic acid dimethyl ester in lab experiments is its relatively low cost and easy availability. This compound is also stable and can be stored for extended periods without degradation. One limitation of using this compound is that it may not be suitable for all types of experiments, as its effects may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several potential future directions for research on 2-Pyrroline-1,3-dicarboxylic acid dimethyl ester. One area of interest is the development of this compound-based therapies for neurodegenerative diseases and cancer. Another area of interest is the use of this compound as a plant growth regulator and food additive. Further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in various fields.
Métodos De Síntesis
2-Pyrroline-1,3-dicarboxylic acid dimethyl ester can be synthesized through the reaction of proline with methanol and a dehydrating agent such as thionyl chloride or phosphorus pentoxide. The reaction results in the formation of this compound as a white crystalline solid.
Aplicaciones Científicas De Investigación
2-Pyrroline-1,3-dicarboxylic acid dimethyl ester has been extensively studied for its potential applications in various fields, including medicine, agriculture, and food science. In medicine, this compound has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.
In agriculture, this compound has been shown to enhance plant growth and improve the quality of fruits and vegetables. This compound has also been studied for its potential use as a food additive, as it may help to improve the flavor and aroma of food products.
Propiedades
| 154813-25-9 | |
Fórmula molecular |
C8H11NO4 |
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
dimethyl 2,3-dihydropyrrole-1,4-dicarboxylate |
InChI |
InChI=1S/C8H11NO4/c1-12-7(10)6-3-4-9(5-6)8(11)13-2/h5H,3-4H2,1-2H3 |
Clave InChI |
ABRHPPUREWOIEQ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CN(CC1)C(=O)OC |
SMILES canónico |
COC(=O)C1=CN(CC1)C(=O)OC |
Sinónimos |
1H-Pyrrole-1,3-dicarboxylic acid, 4,5-dihydro-, dimethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


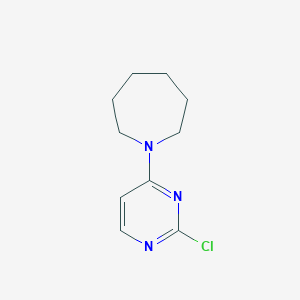
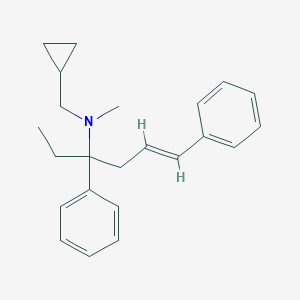
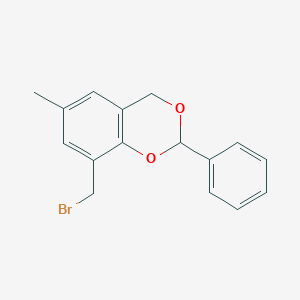
![4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate](/img/structure/B115770.png)
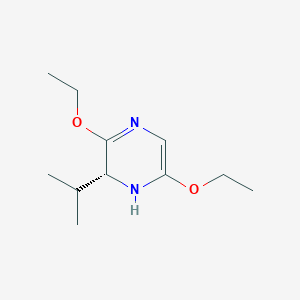
![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B115778.png)
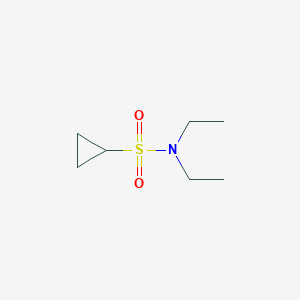
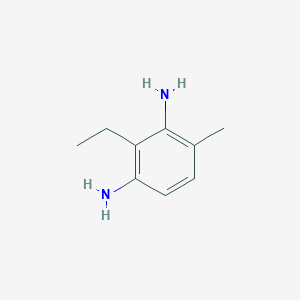
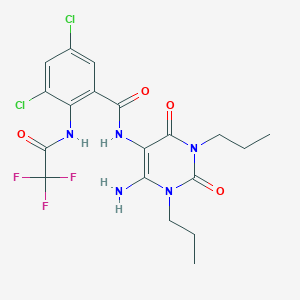
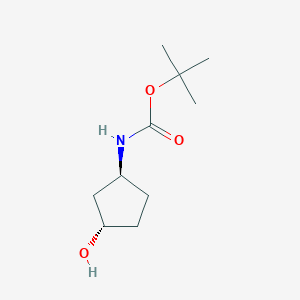
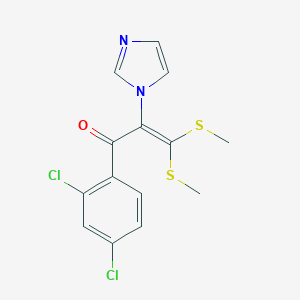
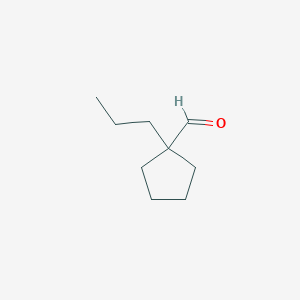
![8-Methylimidazo[1,5-a]pyridine](/img/structure/B115793.png)
